N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide is a complex organic compound known for its diverse applications in various scientific fields This compound is characterized by its unique molecular structure, which includes a sulfonyl group, a phenyl ring, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3,5-dimethylaniline: This involves the nitration of toluene followed by reduction to obtain 3,5-dimethylaniline.
Sulfonylation: The 3,5-dimethylaniline is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Coupling with Phenylacetic Acid: The sulfonylated intermediate is then coupled with phenylacetic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and controlled environments to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl and phenoxyacetamide groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The phenoxyacetamide moiety may also play a role in binding to biological targets, contributing to the compound’s overall effects.
Comparison with Similar Compounds
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide can be compared with other similar compounds, such as:
N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-2-phenoxyethanamide: Similar structure but with an ethanamide group instead of acetamide.
N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-2-phenoxypropionamide: Contains a propionamide group, offering different chemical properties.
Properties
Molecular Formula |
C22H22N2O4S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C22H22N2O4S/c1-16-12-17(2)14-19(13-16)24-29(26,27)21-10-8-18(9-11-21)23-22(25)15-28-20-6-4-3-5-7-20/h3-14,24H,15H2,1-2H3,(H,23,25) |
InChI Key |
HAONXWJZBCDUPI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.